molecular formula C11H17NO B2526417 N-methoxyadamantan-2-imine CAS No. 76300-15-7

N-methoxyadamantan-2-imine

Cat. No.: B2526417
CAS No.: 76300-15-7
M. Wt: 179.263
InChI Key: COPCAFIJNXYIDM-QXMHVHEDSA-N
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Description

Contextualization within Adamantane (B196018) Chemistry and Derivatives

Adamantane (C₁₀H₁₆) is a tricyclic alkane renowned for its exceptional properties. Its molecular structure is a perfectly symmetrical, strain-free cage, representing the smallest unit of a diamond lattice. nist.gov This rigid, three-dimensional framework imparts several desirable characteristics to molecules that incorporate it. In medicinal chemistry and materials science, the adamantyl group is often used to increase lipophilicity, enhance metabolic stability, and provide a rigid anchor for orienting other functional groups. publish.csiro.auresearchgate.net

The chemistry of adamantane has been extensively explored since its isolation from petroleum in 1933 and the subsequent development of efficient synthetic routes. nist.govresearchgate.net Derivatives of adamantane are numerous, with functionalization possible at either the tertiary bridgehead (C-1) or secondary methylene (B1212753) (C-2) positions. N-methoxyadamantan-2-imine belongs to the class of 2-substituted adamantane derivatives, which are often accessed from the precursor adamantan-2-one. researchgate.net These derivatives serve as crucial intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and materials with unique properties. wikipedia.orgnih.gov

Significance of Imine and Oxime Functionalities in Chemical Synthesis

Imines, which contain a carbon-nitrogen double bond, are fundamental functional groups in organic synthesis. rsc.org They are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. Imines serve as versatile electrophiles and can be involved in a variety of transformations, including nucleophilic additions and cycloadditions, to construct new carbon-nitrogen bonds. rsc.orgresearchgate.net

This compound is technically an O-methyl oxime, a specific type of imine derivative formed from a ketone and methoxyamine. The oxime ether functionality is of particular importance. It serves as a key reactant in the Griesbaum co-ozonolysis reaction. wikipedia.orgorganic-chemistry.org In this reaction, the oxime is cleaved by ozone to generate a carbonyl oxide in situ. This highly reactive intermediate can then undergo a 1,3-dipolar cycloaddition with a separately added carbonyl compound. organic-chemistry.org This methodology provides a controlled and selective route to synthesize tetrasubstituted 1,2,4-trioxolanes. wikipedia.orgorganic-chemistry.org The 1,2,4-trioxolane (B1211807) ring system is the core pharmacophore of several synthetic antimalarial drugs, including Arterolane (OZ277), highlighting the critical role of precursors like this compound in developing new therapeutic agents.

Structural and Synthetic Overview of this compound

This compound is a white solid with a melting point of 71-72 °C. Structurally, it features a methoxy (B1213986) group attached to the nitrogen atom of the imine, which is located at the C-2 position of the adamantane cage. Its synthesis is typically achieved through a direct condensation reaction between adamantan-2-one and methoxyamine hydrochloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl released.

The rigid adamantane skeleton dictates the stereochemistry of the molecule, while the C=N-OCH₃ group provides a site for further chemical transformations. The precise orientation of this group relative to the bulky adamantane cage influences its reactivity in subsequent synthetic steps.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 76300-15-7 docbrown.info
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Melting Point 71-72 °C
Appearance White Solid
Boiling Point (Predicted) 258.7 ± 23.0 °C
Density (Predicted) 1.33 ± 0.1 g/cm³

Table 2: Spectroscopic Data Overview for this compound

Spectroscopy Expected Features
¹H-NMR Signals corresponding to the adamantyl cage protons would appear as a series of broad multiplets. A sharp singlet for the methoxy (-OCH₃) protons would be expected in the range of 3.8-4.0 ppm. The protons on the carbons adjacent to the C=N bond would be shifted downfield compared to unsubstituted adamantane. rsc.orgdocbrown.info
¹³C-NMR The spectrum would show distinct signals for the non-equivalent carbons of the adamantane skeleton. The imine carbon (C=N) would exhibit a characteristic signal in the downfield region, typically between 150-170 ppm. The methoxy carbon signal would appear around 60-65 ppm. docbrown.inforesearchgate.netdocbrown.info
IR Spectroscopy A characteristic strong absorption band for the C=N stretch is expected around 1640-1660 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the adamantyl cage just below 3000 cm⁻¹ and C-O stretching for the methoxy group. researchgate.netspectroscopyonline.com
Mass Spectrometry (EI) The molecular ion peak (M⁺) would be observed at m/z 179. Fragmentation would likely involve cleavage of the methoxy group and characteristic fragmentation of the adamantane cage, a pattern seen in other 2-substituted adamantanes. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxyadamantan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-13-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPCAFIJNXYIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of N Methoxyadamantan 2 Imine

Nucleophilic Addition Reactions to the Imine Carbon

The carbon-nitrogen double bond in imines is electrophilic, making it susceptible to attack by nucleophiles. escholarship.org In N-methoxyadamantan-2-imine, the bulky adamantyl group sterically hinders the imine carbon, potentially reducing its reactivity towards nucleophilic addition compared to less hindered imines. However, the electron-withdrawing nature of the nitrogen atom, enhanced by the adjacent oxygen of the methoxy (B1213986) group, maintains the electrophilic character of the imine carbon.

Nucleophilic addition to N-alkoxy imines has been demonstrated in various contexts. For instance, Lewis acid-mediated allylations of β-alkoxy N-tosyl imines proceed efficiently, indicating that the imine carbon is sufficiently electrophilic for C-C bond formation. acs.org Similarly, formal [4+2] cycloaddition reactions between imines and alkoxyisocoumarins, promoted by a Lewis acid, underscore the susceptibility of the imine C=N bond to nucleophilic attack. cas.cz

In the case of this compound, nucleophilic additions are expected to proceed, although potentially requiring forcing conditions or the use of highly reactive nucleophiles due to the steric hindrance. The general mechanism involves the attack of a nucleophile on the imine carbon, leading to a tetrahedral intermediate which can then be protonated to yield the final addition product.

Table 1: Plausible Nucleophilic Addition Reactions with this compound

NucleophileReagent ExampleExpected Product
Organolithiumn-Butyllithium2-Butyl-N-methoxyadamantan-2-amine
Grignard ReagentPhenylmagnesium bromideN-Methoxy-2-phenyladamantan-2-amine
HydrideSodium borohydride (B1222165)N-Methoxyadamantan-2-amine
CyanideTrimethylsilyl cyanide2-Cyano-N-methoxyadamantan-2-amine

Reduction Chemistry of the C=N Bond in Adamantane (B196018) Imines

The reduction of the C=N double bond in imines is a fundamental transformation that provides access to the corresponding amines. A variety of reducing agents can accomplish this conversion, including hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. escholarship.org

For this compound, reduction would yield N-methoxyadamantan-2-amine. The choice of reducing agent can be crucial. While powerful reagents like LiAlH₄ would be effective, milder reagents like NaBH₄ might require longer reaction times or the use of an activating agent due to the steric hindrance around the imine. Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a viable method for imine reduction. nih.gov The stereochemical outcome of the reduction would likely favor the delivery of the hydride from the less hindered face of the adamantane cage.

A study on the reduction of chiral imines using trichlorosilane (B8805176) has shown high stereoselectivity, suggesting that hydrosilylation could be an effective method for the controlled reduction of adamantane imines. organic-chemistry.org

Oxidative Transformations and Radical Pathways Involving the Imine

The oxidation of imines can lead to various products, including oxaziridines, amides, or products of C-N bond cleavage, depending on the oxidant and reaction conditions. scirp.orgwalshmedicalmedia.com For this compound, oxidation with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) would be expected to form the corresponding oxaziridine. The presence of the methoxy group on the nitrogen might influence the reactivity and stability of the resulting oxaziridine. Studies on the oxidation of imines derived from substituted cyclohexanones have shown that imines with adjacent methoxy groups preferentially undergo attack anti to the resident alkoxy substituent. scirp.org

In recent years, photoredox catalysis has emerged as a powerful tool for the functionalization of organic molecules under mild conditions. mdpi.com While direct photoredox-mediated functionalization of this compound itself is not extensively documented, related transformations provide insight into its potential reactivity.

Photoredox catalysis has been employed for the generation of iminyl radicals from oxime ethers, which can then undergo cyclization and functionalization cascades. nih.gov This suggests that this compound could potentially serve as a precursor to an N-methoxyaminyl radical under photoredox conditions. Such a radical could participate in various bond-forming reactions.

Furthermore, photoredox-catalyzed methods have been developed for the functionalization of C-H bonds adjacent to a nitrogen atom in tertiary amines. acs.org While N-methoxyadamantan-2-amine (the reduced form of the imine) would be a more direct substrate for such reactions, the possibility of in situ reduction followed by functionalization exists. The field of photoredox catalysis has also enabled the α-functionalization of imines through the generation of radical intermediates. mdpi.com

Rearrangement Reactions Involving the Adamantane Imine Framework

Rearrangement reactions provide a powerful means to access complex molecular architectures from simpler precursors. The rigid and strained framework of adamantane can lead to interesting and sometimes unexpected rearrangement pathways.

The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid to yield a lactam. wikipedia.org In the case of adamantan-2-one, the Schmidt reaction can lead to the formation of 4-azatricyclo[4.3.1.1³,⁸]undecan-5-one, a homoadamantane (B8616219) lactam. nih.govresearchgate.net The reaction proceeds through the addition of hydrazoic acid to the protonated ketone, followed by a rearrangement with expulsion of nitrogen gas. The regioselectivity of the migration of the alkyl groups attached to the carbonyl carbon determines the structure of the resulting lactam.

The Beckmann rearrangement of adamantan-2-one oxime, a related transformation, also yields the same lactam. cas.czcas.czacs.org This reaction is typically catalyzed by strong acids and involves the rearrangement of the group anti to the oxime hydroxyl group. The study of the Beckmann rearrangement of adamantan-2-one oxime in hydrobromic acid has shown that the reaction can also lead to the formation of 4-bromoadamantan-2-one, highlighting the complex reactivity of the adamantane system under acidic conditions. cas.cz

While these reactions start from adamantan-2-one or its oxime rather than this compound, they are crucial for the synthesis of nitrogen-containing adamantane derivatives that are structurally related to the imine and its potential reaction products. The principles governing the stability of carbocationic intermediates and the migratory aptitude of the adamantane framework in these rearrangements are also relevant to understanding potential acid-catalyzed rearrangements of this compound.

Hydrolysis and Reversibility of Imine Formation in Adamantane Systems

Imine formation is a reversible process, and imines can be hydrolyzed back to the corresponding carbonyl compound and amine under aqueous acidic or basic conditions. masterorganicchemistry.comunizin.org The hydrolysis of this compound would yield adamantan-2-one and O-methylhydroxylamine.

The mechanism of acid-catalyzed imine hydrolysis typically involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. masterorganicchemistry.com Subsequent attack by water leads to a carbinolamine intermediate. Proton transfer followed by elimination of the amine regenerates the carbonyl compound. The rate of hydrolysis is often pH-dependent. utupub.fi

For this compound, the steric hindrance of the adamantyl group might slow down the rate of hydrolysis compared to less hindered imines. The electronic effect of the N-methoxy group could also play a role. The hydrolysis of N-methoxyoxazolidine conjugates, which involves an imine intermediate, has been shown to be influenced by the local structure of the linker. utupub.fi Metal ions can also catalyze the hydrolysis of imines by acting as Lewis acids. scispace.com

Azaenolate Chemistry and Reactivity Profiles Derived from Adamantane Imines

Azaenolates, the nitrogen analogs of enolates, are powerful intermediates in synthetic organic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position of the imine. ucl.ac.ukucl.ac.uk The generation of an azaenolate from an adamantane imine, such as this compound, involves the deprotonation of a proton alpha to the C=N bond using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). youtube.com The resulting azaenolate is a nucleophilic species with the negative charge delocalized between the α-carbon and the nitrogen atom. ucl.ac.uk

The reactivity of these azaenolates is influenced by several factors, including the metal counterion, the solvent, and the substituents on both the carbon skeleton and the nitrogen atom. ucl.ac.ukucl.ac.uk In the case of azaenolates derived from adamantane imines, the sterically demanding adamantyl group can be expected to exert significant stereocontrol, directing the approach of electrophiles to the less hindered face of the nucleophilic carbon.

The N-methoxy group on the imine nitrogen also plays a crucial electronic role. The electron-withdrawing nature of the methoxy group can influence the nucleophilicity of the azaenolate and the regioselectivity of its reactions. Azaenolates can react at either the α-carbon or the nitrogen atom. ucl.ac.uk The presence of an electron-withdrawing group on the nitrogen, like the methoxy group, tends to decrease the electron density on the nitrogen, thereby favoring C-alkylation over N-alkylation when reacting with electrophiles. ucl.ac.uk

The reactions of azaenolates derived from adamantane imines with various electrophiles are expected to proceed with high levels of diastereoselectivity due to the steric bulk of the adamantane framework. Common electrophiles that react with azaenolates include alkyl halides, aldehydes, ketones, and Michael acceptors. ucl.ac.ukbeilstein-journals.org The choice of the metal counterion (e.g., lithium, magnesium, zinc) can significantly impact the reactivity and selectivity of these reactions. ucl.ac.uk For instance, transmetalation from a lithium azaenolate to a zinc or magnesium azaenolate can alter the aggregation state and the Lewis acidity of the metal, thereby influencing the outcome of the reaction. ucl.ac.uk

ElectrophileExpected Product TypePotential Selectivity Issues
Alkyl Halidesα-Alkylated ImineC- vs. N-alkylation
Aldehydes/Ketonesβ-Hydroxy Imine (after hydrolysis)Diastereoselectivity
Michael Acceptors1,4-AdductConjugate addition
Acylating Agentsα-Acylated Imine or N-Acylated EnamineC- vs. N-acylation

Computational Studies on Reaction Mechanisms and Selectivity in Adamantane Imine Transformations

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the reaction mechanisms and selectivity of transformations involving adamantane imines like this compound. nih.govresearchgate.net These studies can elucidate the three-dimensional structures of reactants, transition states, and products, as well as provide insights into the energetic profiles of reaction pathways.

For the azaenolate chemistry of this compound, DFT calculations can be employed to:

Determine the preferred geometry of the azaenolate: This includes the E/Z configuration of the C=C bond and the syn/anti conformation of the N-methoxy group relative to the double bond. ucl.ac.uk

Model the transition states for reactions with various electrophiles: By calculating the activation energies for different possible reaction pathways (e.g., approach of the electrophile from different faces of the azaenolate), the stereochemical outcome of the reaction can be predicted. researchgate.net

Analyze the influence of the metal counterion: Computational models can include the metal ion to understand its coordination to the azaenolate and its role in catalysis and selectivity. ucl.ac.uk

Investigate the balance between C- and N-functionalization: The relative energies of the transition states leading to C- versus N-adducts can be calculated to predict the regioselectivity of the reaction. ucl.ac.uk

DFT studies on related adamantane systems have been used to understand the stability of cationic intermediates and the influence of the rigid cage structure on reactivity. nih.gov Similar computational approaches can be applied to the transformations of this compound to rationalize experimental observations and to design new, selective reactions. For example, calculations of Natural Bond Orbital (NBO) charges and Frontier Molecular Orbitals (FMOs) can provide a quantitative measure of the nucleophilicity of the azaenolate and the electrophilicity of the reaction partner, further aiding in the prediction of reactivity. researchgate.net

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT)Geometries, energies, transition statesPredicting reaction outcomes and selectivity
Natural Bond Orbital (NBO) AnalysisCharge distributionUnderstanding nucleophilicity and regioselectivity
Frontier Molecular Orbital (FMO) TheoryHOMO/LUMO energies and distributionsRationalizing reactivity with electrophiles

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for probing the intricate details of molecular structure and behavior in solution. auremn.org.brnih.gov For N-methoxyadamantan-2-imine, NMR provides invaluable insights into the assignment of its structure, the dynamics of its conformation, and the elucidation of complex structural features.

¹H and ¹³C NMR for Structural Assignment of Reaction Products and Intermediates

The foundational one-dimensional ¹H and ¹³C NMR spectra are indispensable for the initial structural verification of this compound and any related reaction products or intermediates. docbrown.infomdpi.com In the ¹³C NMR spectrum, the carbon atom of the C=N imine bond is a key diagnostic signal, typically appearing in a distinct region of the spectrum. For this compound, a signal at approximately 158.6 ppm is characteristic of this carbon. escholarship.org The methoxy (B1213986) group (-OCH₃) gives rise to a signal around 55.18 ppm. mdpi.com The remaining carbons of the adamantane (B196018) cage produce a series of signals in the aliphatic region of the spectrum, with their specific chemical shifts influenced by their proximity to the imine functionality and their position within the rigid framework.

The ¹H NMR spectrum provides complementary information. The protons of the methoxy group are readily identified as a singlet. The protons on the adamantane cage, however, exhibit more complex splitting patterns due to their fixed spatial relationships, providing a rich source of information about the molecule's stereochemistry.

A representative, though not exhaustive, summary of expected chemical shifts is provided below:

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C=N-~158.6 escholarship.org
-OCH₃~3.80 mdpi.com~55.18 mdpi.com
Adamantane CHMultiple signalsMultiple signals
Adamantane CH₂Multiple signalsMultiple signals

This table is illustrative. Actual chemical shifts can vary based on solvent and experimental conditions.

Dynamic NMR and Variable Temperature Studies for Conformational Dynamics

The adamantane cage is conformationally rigid, but rotation around the N-O bond of the methoxyimine (B1194432) group and potential E/Z isomerization around the C=N bond introduce dynamic processes that can be studied using Dynamic NMR (DNMR) techniques. libretexts.orgrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide quantitative information about the energy barriers associated with these conformational changes. nih.gov

At low temperatures, the exchange between different conformations may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single, averaged signal at the fast exchange limit. nih.gov Analysis of these temperature-dependent changes allows for the determination of thermodynamic parameters such as the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of the dynamic process.

Two-Dimensional NMR Techniques for Complex Structural Elucidation

For a molecule with as many overlapping proton signals as this compound, one-dimensional NMR spectra can be challenging to interpret fully. Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all the proton and carbon signals and for elucidating the complete bonding network and spatial relationships within the molecule. wikipedia.orglibretexts.org

Commonly employed 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. libretexts.org This is crucial for tracing out the connectivity of the protons within the adamantane framework.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org It allows for the direct assignment of proton signals to their corresponding carbon signals, greatly simplifying the interpretation of both spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, an HMBC correlation between the methoxy protons and the imine carbon would confirm the N-O-CH₃ connectivity. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. wikipedia.org This provides critical information about the three-dimensional structure and preferred conformation of the molecule.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound in solution.

Mass Spectrometry for Reaction Monitoring and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. neu.edu.tr It is also invaluable for monitoring the progress of reactions and for studying the fragmentation patterns of molecules, which can offer clues about their structure. researchgate.netlibretexts.org

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. researchgate.net

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint. The rigid adamantane cage is relatively stable, but fragmentation can occur through various pathways. Common fragmentation patterns for adamantane derivatives include the loss of small neutral molecules or radicals. researchgate.net The study of these fragmentation pathways, often aided by techniques like tandem mass spectrometry (MS/MS), can provide further confirmation of the molecule's structure.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed information about the structure and dynamics of a molecule in solution, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. anton-paar.comrcsb.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. anton-paar.com

An X-ray crystal structure of this compound would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule. researchgate.net

Conformation: The exact conformation of the molecule in the crystal lattice, including the geometry around the C=N double bond (E or Z) and the orientation of the methoxy group. nih.gov

Intermolecular interactions: How the molecules pack together in the crystal, revealing any significant intermolecular forces such as hydrogen bonds or van der Waals interactions.

This solid-state structure serves as a crucial benchmark for comparison with the solution-state conformations inferred from NMR studies and computational models.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.czspectroscopyonline.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral signature.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=N stretch: The imine double bond typically exhibits a stretching vibration in the region of 1690-1640 cm⁻¹. researchgate.net The exact position of this band can provide information about the electronic environment of the imine.

C-O stretch: The stretching vibration of the C-O single bond in the methoxy group would be expected in the 1260-1050 cm⁻¹ region. vscht.cz

C-H stretches: The C-H stretching vibrations of the adamantane cage would appear in the region of 3000-2850 cm⁻¹. libretexts.org

Synthetic Applications and Material Science Contributions

N-Methoxyadamantan-2-imine as a Building Block in Complex Molecular Synthesis

The rigid, three-dimensional framework of the adamantane (B196018) moiety in this compound provides a robust scaffold for constructing intricate molecular architectures. This has been particularly valuable in the fields of medicinal chemistry and materials science.

Precursor for Active Pharmaceutical Intermediates (e.g., Arterolane p-Toluenesulfonic Acid)

This compound serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its role in the synthetic pathway of Arterolane p-Toluenesulfonic Acid, an antimalarial drug. The adamantane unit is often incorporated into drug candidates to enhance their lipophilicity and metabolic stability, which can improve their pharmacokinetic profiles. nih.gov The synthesis of spiro- and dispiro-1,2,4-trioxolane antimalarials has been documented to utilize this compound. escholarship.org

Synthesis of Spiro and Dispiro Adamantane Derivatives

The reactivity of the imine function in this compound allows for its participation in various chemical transformations to create spirocyclic and dispirocyclic systems. These reactions often involve cycloadditions or rearrangements that lead to the formation of complex, three-dimensional structures with the adamantane cage as a core component. nih.gov Spiro compounds, where two rings share a single atom, and dispiro compounds, with two spiro centers, are of interest in drug discovery due to their conformational rigidity and novel spatial arrangement of functional groups. ontosight.ai The synthesis of spiro adamantane thiazolidine (B150603) derivatives, for instance, involves the reaction of an adamantane derivative with a thiazolidine precursor, highlighting the utility of the adamantane scaffold in generating structurally diverse molecules. ontosight.ai

Role of Adamantyl Imines in the Design of Novel Pharmacophores

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Adamantyl imines, including this compound, are increasingly recognized for their potential in designing novel pharmacophores. rsc.org The adamantane cage itself is a lipophilic "bullet" that can effectively anchor a molecule within the binding pocket of a receptor. nih.gov

The incorporation of the adamantyl group can:

Increase Lipophilicity: This can enhance the ability of a drug molecule to cross cell membranes. rsc.orgresearchgate.net

Provide a Rigid Scaffold: The conformational rigidity of the adamantane structure can help to pre-organize the pharmacophoric groups in a bioactive conformation, potentially leading to higher binding affinity. researchgate.net

Influence Metabolic Stability: The adamantane cage is generally resistant to metabolic degradation, which can prolong the half-life of a drug. nih.gov

Research has shown that adamantane-containing compounds exhibit a wide range of biological activities, including antiviral, anti-HIV, and antibacterial properties. rsc.org The design of heteroadamantyl cannabinoids, for example, has demonstrated that the adamantyl pharmacophore plays a crucial role in their affinity for cannabinoid receptors. nih.gov

Integration of Adamantane Imine Moieties into Polymeric Structures

The unique properties of the adamantane cage have led to its incorporation into various polymer architectures. nih.gov Adamantane-based polymers can exhibit enhanced thermal stability, mechanical strength, and specific recognition capabilities. While direct polymerization of this compound is not widely reported, the adamantane imine moiety can be introduced into polymers through the modification of pre-existing polymers or by using adamantane-containing monomers in polymerization reactions. acs.org

Adamantane-based polyimides, for example, have been synthesized and shown to possess good solubility in organic solvents and high glass-transition temperatures. acs.org The adamantane unit can also be a key component in self-assembling polymer systems, such as those involving host-guest interactions between adamantane and cyclodextrins. nih.govrsc.org These systems have applications in drug delivery and the creation of "smart" materials. pensoft.net

Applications in Catalysis and Ligand Design Incorporating Adamantane Scaffolds

The steric bulk and electron-donating properties of the adamantyl group make it an attractive component in the design of ligands for transition metal catalysis. sinocompound.com Phosphine ligands containing adamantyl groups have shown significant promise in cross-coupling reactions, such as the Suzuki-Miyaura coupling. sinocompound.com The bulkiness of the adamantane scaffold can influence the coordination sphere of the metal center, leading to improved catalytic activity and selectivity. sinocompound.comcuni.cz

While direct applications of this compound in catalysis are not extensively documented, the broader class of adamantane-containing ligands highlights the potential of this structural motif. The ability to functionalize the adamantane cage allows for the fine-tuning of the ligand's electronic and steric properties, which is crucial for optimizing catalytic performance. sinocompound.commdpi.com

Supramolecular Chemistry and Self-Assembly of Adamantane Imine Systems

The adamantane moiety is a cornerstone in supramolecular chemistry, particularly in the context of host-guest chemistry. nih.gov Its size and shape are complementary to the cavities of various macrocyclic hosts, most notably cyclodextrins and cucurbiturils, leading to the formation of stable inclusion complexes. nih.govmdpi.com This strong and specific non-covalent interaction is the basis for the self-assembly of a wide range of supramolecular architectures. tandfonline.com

Adamantane imine derivatives can be functionalized to participate in these self-assembly processes. For instance, an adamantane-functionalized molecule can be designed to bind with a cyclodextrin-modified surface or polymer, leading to the formation of well-ordered films, vesicles, or hydrogels. nih.govrsc.org These self-assembled systems have potential applications in areas such as drug delivery, sensing, and the development of responsive materials. pensoft.nettandfonline.com The reversible nature of the host-guest interaction allows for the creation of dynamic systems that can respond to external stimuli. acs.org

Emerging Research Directions and Future Outlook

Development of Asymmetric Synthetic Methodologies for Adamantane (B196018) Imine Derivatives

The synthesis of chiral adamantane derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. frontiersin.orgnih.gov The development of asymmetric methods to access enantiomerically pure adamantane imine derivatives is a crucial next step.

Future research will likely focus on:

Chiral Catalysis: The use of chiral catalysts, such as amino acid-derived quaternary ammonium (B1175870) salts, has shown promise in asymmetric reactions involving ketimines. frontiersin.org This approach could be adapted for the asymmetric synthesis of N-methoxyadamantan-2-imine derivatives.

Chiral Auxiliaries: The use of chiral auxiliaries, like N-sulfinyl imines, is a well-established strategy for the asymmetric synthesis of α-branched amines. nih.gov Applying this methodology to adamantane-based imines could provide a direct route to enantiopure compounds. For instance, N-mesitylsulfinimines have demonstrated excellent stereocontrol in radical additions to imines. nih.gov

Enantioselective Reductions: The stereoselective reduction of the imine bond to form chiral amines is another promising avenue. While challenging, the development of new catalytic systems could overcome current limitations. rsc.org

A key challenge in the synthesis of 1,2-disubstituted adamantane derivatives is the control of stereochemistry. mdpi.com Asymmetric cyclization reactions of bicyclic precursors are being explored to produce enantiomerically pure adamantane compounds. mdpi.com

Exploration of Novel Reactivity and Unconventional Reaction Pathways for the Imine Functionality

The imine group in this compound offers a versatile handle for a variety of chemical transformations. Future research is expected to move beyond standard imine chemistry to explore more unconventional reaction pathways.

Key areas of exploration include:

Radical Reactions: The adamantane cage's unique electronic properties can influence the stability of adjacent radical intermediates. nih.gov Photocatalytic methods that generate adamantyl radicals for addition to imine derivatives are a promising strategy for C-C bond formation. nih.gov

Cycloaddition Reactions: The strained nature of certain adamantane-based imines, particularly bridgehead imines, makes them highly reactive partners in cycloaddition reactions. clockss.org Trapping these transient imines with nitrones has led to the formation of novel heterocyclic adducts. clockss.org

Rearrangement Reactions: Acid-catalyzed rearrangements of adamantane derivatives are well-documented. mdpi.comclockss.org Exploring the rearrangement of this compound and related compounds under various acidic conditions could lead to novel molecular scaffolds. The Ritter reaction, for example, has been used to synthesize N-(1-adamantyl)amides from adamantane. acs.org

C-H Functionalization: Direct functionalization of the adamantane C-H bonds is a highly sought-after transformation. nih.govcuni.cz Combining this with the reactivity of the imine group could lead to the efficient synthesis of highly functionalized adamantane derivatives.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Insights

A thorough understanding of the structure, bonding, and reactivity of this compound requires a combination of advanced spectroscopic and computational techniques.

Future research will likely employ:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as ROESY, can provide detailed information about the through-space interactions and conformation of adamantane derivatives in solution. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction is invaluable for determining the precise three-dimensional structure of these molecules and understanding intermolecular interactions in the solid state. mdpi.commdpi.comnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming increasingly powerful for predicting molecular properties, reaction mechanisms, and spectroscopic data. mdpi.comresearchgate.netmdpi.com For example, DFT can be used to study the protonation energies of aza-adamantanes and the mechanism of imine hydrolysis. researchgate.netmdpi.com Hirshfeld surface analysis is another computational tool used to investigate intermolecular contacts. mdpi.com

These advanced methods will be crucial for understanding the subtle electronic effects of the N-methoxy group and the steric influence of the adamantane cage on the imine's reactivity.

Design of Functional Materials Incorporating Adamantane Imine Scaffolds

The rigid, three-dimensional structure of the adamantane core makes it an excellent scaffold for the construction of functional materials. researchgate.netresearchgate.net The incorporation of the this compound moiety could lead to materials with novel properties.

Potential applications include:

Polymers: Adamantane-containing polymers are known for their high thermal stability and unique mechanical properties. researchgate.net The imine functionality could be used as a point of polymerization or for post-polymerization modification.

Liquid Crystals: The rigid and well-defined geometry of adamantane derivatives makes them attractive candidates for the design of new liquid crystalline materials.

Nanomaterials: Adamantane derivatives have been used to create nanostructured materials and as building blocks for diamondoids. researchgate.netresearchgate.net An adamantyl-based imine has been used as an interfacial mediator in rubber/carbon black composites, improving their energy-saving capability and aging resistance. researchgate.net

Supramolecular Chemistry: The adamantane group is a well-known guest for cyclodextrin (B1172386) hosts, forming stable inclusion complexes. acs.orgmdpi.com This interaction can be used to create self-assembling systems and responsive materials. The this compound unit could be incorporated into such systems to add another layer of functionality.

Application AreaPotential Role of Adamantane Imine Scaffolds
PolymersMonomers for polymerization or sites for modification.
Liquid CrystalsCore units for designing novel mesophases.
NanomaterialsBuilding blocks for diamondoids and functional coatings.
Supramolecular ChemistryGuest molecules for host-guest complexation.

Bio-inspired Chemistry and Bioconjugation with Adamantane Imines

The lipophilic nature of the adamantane cage has led to its widespread use in medicinal chemistry. ub.eduresearchgate.net this compound and its derivatives could be valuable tools in bio-inspired chemistry and for the development of new bioconjugates.

Future research directions may include:

Peptidomimetics: Adamantane-containing amino acids have been incorporated into peptides to study peptide-receptor interactions and to create more stable and potent analogues. srce.hr The this compound moiety could be a precursor to novel adamantane-based amino acids.

Drug Delivery: The adamantane scaffold is being explored for the development of drug delivery systems. researchgate.net The imine functionality could be used to attach drugs or targeting ligands to the adamantane core.

Bioconjugation: The formation of imine bonds is a common reaction in bioconjugation. The this compound could be used to link the adamantane scaffold to biomolecules such as proteins or nucleic acids, leveraging the principles of bio-inspired functionalization. psu.edunih.govacs.org The adamantane moiety itself can serve as a "lipophilic bullet" to enhance the cellular uptake of conjugated molecules. researchgate.net

Biosensors: The specific interactions of adamantane derivatives with biological targets could be harnessed for the development of new biosensors.

The interface between chemistry and biology is a rapidly expanding field, and bio-inspired approaches are becoming increasingly important. psu.edu The unique properties of this compound make it a promising candidate for exploration in this exciting area.

Q & A

Q. Q1. What synthetic routes are most effective for preparing N-methoxyadamantan-2-imine, and what experimental conditions are critical for optimizing yield?

Methodological Answer: this compound can be synthesized via oxidation of its amine precursor, N-methyladamantan-2-amine , using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under mild acidic conditions . Key parameters include:

  • Temperature control (0–25°C) to prevent over-oxidation.
  • Stoichiometric ratios (e.g., 1:1.2 amine-to-oxidizer) to minimize side reactions.
  • Solvent selection (e.g., dichloromethane or THF) to stabilize intermediates.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Yield optimization requires monitoring reaction progress via TLC or HPLC .

Q. Q2. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic imine proton signals at δ 8.2–8.5 ppm and adamantane CH₂ protons at δ 1.6–2.1 ppm.
    • ¹³C NMR : The imine carbon typically appears at δ 160–170 ppm .
  • X-ray Crystallography :
    • Single crystals can be grown via slow evaporation in ethyl acetate/hexane. Use SHELX software for structure refinement, leveraging its robust handling of adamantane’s rigid geometry .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ matching the molecular formula (C₁₁H₁₇NO, m/z calc. 179.1310) .

Advanced Synthetic Design and Optimization

Q. Q3. What strategies can address low yields in the oxidation of N-methyladamantan-2-amine to the imine derivative?

Methodological Answer: Low yields often stem from:

  • Competing side reactions (e.g., nitroso derivative formation). Mitigate by using milder oxidants (e.g., NaIO₄) or lowering reaction temperature .
  • Moisture sensitivity : Ensure anhydrous conditions via molecular sieves or inert gas purging.
  • Catalytic additives : Small amounts of TEMPO (0.1 eq.) can enhance selectivity for imine formation .
    Advanced optimization tools:
  • DoE (Design of Experiments) to map parameter interactions (e.g., oxidant concentration vs. solvent polarity).
  • In-situ IR monitoring to track imine formation kinetics .

Q. Q4. How can computational methods aid in predicting reaction pathways or stability of this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and identify energy barriers for oxidation steps. Focus on imine tautomer stability .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction intermediates (e.g., polar solvents stabilizing charged species).
  • Docking Studies : If investigating biological activity, dock the imine into target proteins (e.g., viral proteases) to predict binding modes .

Data Analysis and Contradictions

Q. Q5. How should researchers resolve discrepancies in spectral data for this compound across different studies?

Methodological Answer:

  • Cross-validate techniques : Compare NMR data with X-ray structures to confirm assignments. For example, crystallographic data can resolve ambiguities in NOESY correlations .
  • Reproduce conditions : Ensure identical solvent, temperature, and instrument calibration (e.g., referencing TMS for NMR).
  • Collaborative databases : Upload raw data to repositories like Cambridge Structural Database (CSD) for peer validation .

Q. Q6. What experimental and analytical approaches can clarify conflicting reports on the imine’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying nucleophiles (e.g., alkoxides vs. amines) .
  • Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track regioselectivity in substitution pathways.
  • Controlled Environment : Eliminate moisture/O₂ using Schlenk lines to isolate reactivity variables .

Specialized Applications in Research

Q. Q7. How can this compound serve as a precursor for bioactive adamantane derivatives?

Methodological Answer:

  • Reductive Functionalization : Reduce the imine to secondary amines using NaBH₄/CeCl₃, enabling access to antiviral or CNS-targeting analogs .
  • Cross-Coupling Reactions : Employ Suzuki-Miyaura conditions (Pd catalysts, aryl boronic acids) to introduce aromatic moieties .
  • Photochemical Modifications : UV irradiation in the presence of thiols can yield thioamide derivatives for protease inhibition studies .

Q. Q8. What are the challenges in scaling up synthetic protocols for this compound, and how can they be mitigated?

Methodological Answer:

  • Heat Management : Use flow chemistry to control exothermic oxidation steps at larger scales .
  • Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
  • Regulatory Compliance : Document impurity profiles (e.g., residual oxidants) per ICH guidelines for preclinical studies .

Methodological Best Practices

Q. Q9. What quality control measures are essential for ensuring reproducibility in studies involving this compound?

Methodological Answer:

  • Batch Consistency : Characterize each synthesis batch via HPLC (≥95% purity) and Karl Fischer titration (<0.1% H₂O) .
  • Reference Standards : Use certified NMR reference compounds (e.g., adamantane derivatives from PubChem) .
  • Open Science Practices : Share detailed synthetic protocols on platforms like Zenodo or protocols.io .

Q. Q10. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or medicinal chemistry)?

Methodological Answer:

  • Coordination Chemistry : Screen the imine as a ligand for transition metals (e.g., Cu²⁺ or Ru³⁺) to develop catalysts or MOFs .
  • Biological Assays : Partner with pharmacology labs to test cytotoxicity (MTT assay) and blood-brain barrier permeability (PAMPA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.